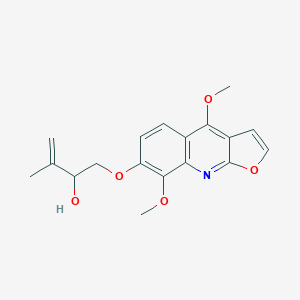
Evodine
Overview
Description
Evodine is a natural product extracted from the fruit of Evodia rutaecarpa, commonly known as Evodiae fructus. It is a major limonoid and a potent inhibitor of P-glycoprotein, a protein that plays a crucial role in multidrug resistance. This compound has been studied for its protective effects against glutamate-induced toxicity by preserving the antioxidant defense system .
Biochemical Analysis
Biochemical Properties
Evodine plays a significant role in biochemical reactions, particularly as a P-glycoprotein inhibitor . P-glycoprotein is a type of protein that pumps various molecules across cell membranes. By inhibiting this protein, this compound can affect the distribution and bioavailability of other drugs and molecules within the body.
Cellular Effects
This compound has been shown to have protective effects against glutamate-induced toxicity . This suggests that it may influence cell function by modulating glutamate signaling pathways, which play a crucial role in cellular metabolism and gene expression.
Molecular Mechanism
The molecular mechanism of this compound’s action is likely related to its role as a P-glycoprotein inhibitor . By inhibiting P-glycoprotein, this compound can alter the intracellular concentrations of various molecules, potentially leading to changes in gene expression and enzyme activity.
Metabolic Pathways
This compound’s involvement in metabolic pathways is likely related to its role as a P-glycoprotein inhibitor . P-glycoprotein is involved in the transport of various molecules, including metabolites, across cell membranes. By inhibiting this protein, this compound could potentially affect metabolic flux and metabolite levels.
Transport and Distribution
As a P-glycoprotein inhibitor, this compound can affect the transport and distribution of various molecules within cells and tissues . It may interact with transporters or binding proteins, influencing its localization or accumulation.
Preparation Methods
Synthetic Routes and Reaction Conditions: Evodine can be synthesized through various chemical reactions involving the extraction of limonoids from Evodiae fructus. The process typically involves the use of organic solvents such as ethanol or methanol to extract the active compounds, followed by purification using techniques like high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the dried fruit of Evodia rutaecarpa. The fruit is ground into a fine powder and subjected to solvent extraction. The extract is then concentrated and purified to obtain this compound in its pure form. The process is optimized to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Evodine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its chemical structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions involve the use of reagents like halogens or alkylating agents to introduce new functional groups into the this compound molecule.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced biological activity and improved pharmacokinetic properties .
Scientific Research Applications
Evodine has a wide range of scientific research applications, including:
Mechanism of Action
Evodine exerts its effects primarily by inhibiting P-glycoprotein, a membrane protein involved in the efflux of drugs from cells. By inhibiting this protein, this compound enhances the intracellular concentration of therapeutic agents, thereby overcoming drug resistance. The molecular targets and pathways involved include the modulation of oxidative stress and mitochondrial permeability transition, which are crucial for cell survival and apoptosis .
Comparison with Similar Compounds
Evodiamine: Another major component of Evodiae fructus with similar biological activities.
Rutaecarpine: Known for its anti-inflammatory and analgesic properties.
Evoxoidine: A compound structurally related to Evodine, isolated from Haplophyllum perforatum.
Uniqueness of this compound: this compound is unique due to its potent P-glycoprotein inhibitory activity, which makes it a valuable compound in the study of multidrug resistance. Its ability to protect against glutamate-induced toxicity and preserve the antioxidant defense system further distinguishes it from other similar compounds .
Properties
IUPAC Name |
1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)oxy-3-methylbut-3-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-10(2)13(20)9-24-14-6-5-11-15(17(14)22-4)19-18-12(7-8-23-18)16(11)21-3/h5-8,13,20H,1,9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJTUUHDKCPQAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(COC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


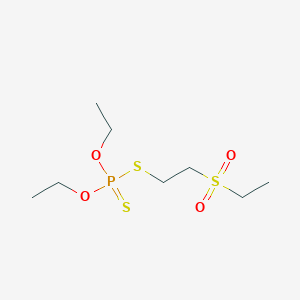
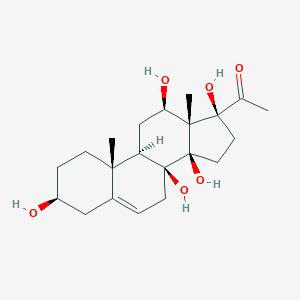
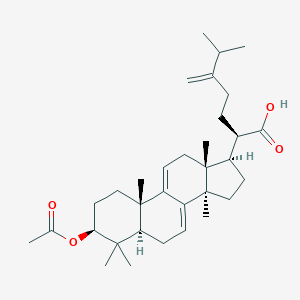
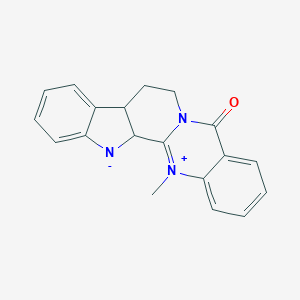
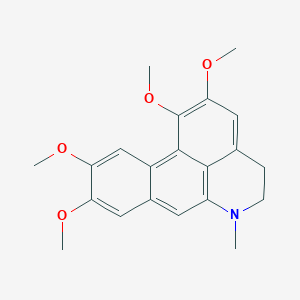
![tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate](/img/structure/B150075.png)
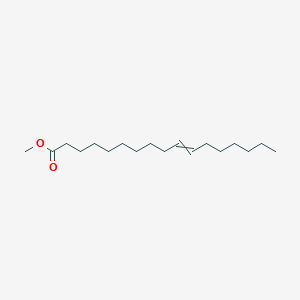
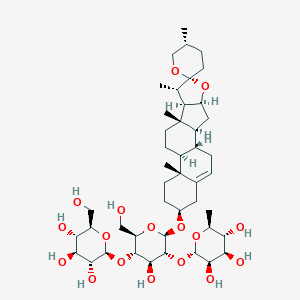
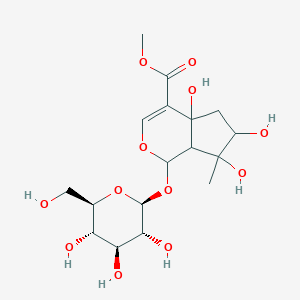
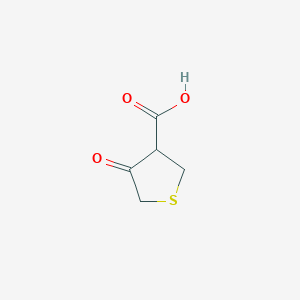
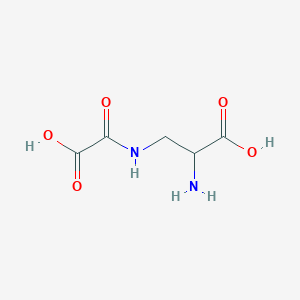
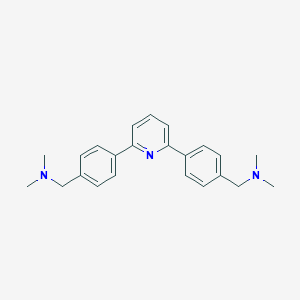
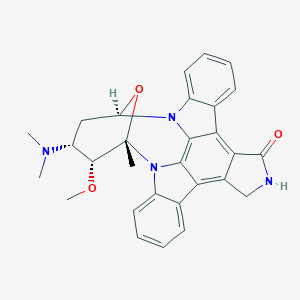
![2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B150100.png)
